Cas no 101541-27-9 (7,17-Methano-6H,15H-quino[3'',2'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-6,15-dione,5,7,7a,8,10,15b,16,17-octahydro-3,4,11,12-tetramethoxy-5,8,8,10,17-pentamethyl-,(7R,7aS,15bR,17R)-rel- (9CI))

7,17-Methano-6H,15H-quino[3'',2'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-6,15-dione,5,7,7a,8,10,15b,16,17-octahydro-3,4,11,12-tetramethoxy-5,8,8,10,17-pentamethyl-,(7R,7aS,15bR,17R)-rel- (9CI) structure
101541-27-9 structure
Nome del prodotto:7,17-Methano-6H,15H-quino[3'',2'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-6,15-dione,5,7,7a,8,10,15b,16,17-octahydro-3,4,11,12-tetramethoxy-5,8,8,10,17-pentamethyl-,(7R,7aS,15bR,17R)-rel- (9CI)
Numero CAS:101541-27-9
MF:C34H38N2O8
MW:602.674129962921
CID:170257

7,17-Methano-6H,15H-quino[3'',2'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-6,15-dione,5,7,7a,8,10,15b,16,17-octahydro-3,4,11,12-tetramethoxy-5,8,8,10,17-pentamethyl-,(7R,7aS,15bR,17R)-rel- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 7,17-Methano-6H,15H-quino[3'',2'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-6,15-dione,5,7,7a,8,10,15b,16,17-octahydro-3,4,11,12-tetramethoxy-5,8,8,10,17-pentamethyl-,(7R,7aS,15bR,17R)-rel- (9CI)
    • 7,17-Methano-6H,15H-quino[3'',2'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-6,15-dione,5,7,7a,8,10,15b,16,17-octahydro-3,4,11,12-tetramethoxy-5,8,8,10,17-pentamethyl-,(7a,7aa,15bb,17a)-
    • 7,17-Methano-6H,15H-quino[3'',2'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-6,15-dione,5,7,7a,8,10,15b,16,17-octahydro-3,4,11,12-tetramethoxy-5,8,8,10,17-pentamethyl-,(7a,7aa,15bb,17a)-(?à)-
    • Vepridimerine E
    • 7,17-Methano-6H,15H-quino[3'',2'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-6,15-dione, 5,7,7a,8,10,15b,16,17-octahydro-3,4,11,12-tetramethoxy-5,8,8,10,17-pentamethyl-, (7R,7aS,15bR,17R)-rel- (9CI)
    • Inchi: 1S/C34H38N2O8/c1-33(2)24-18(22-27(37)16-10-12-20(39-6)29(41-8)25(16)36(5)32(22)44-33)14-34(3)15-19(24)23-28(43-34)17-11-13-21(40-7)30(42-9)26(17)35(4)31(23)38/h10-13,18-19,24H,14-15H2,1-9H3/t18-,19-,24-,34+/m0/s1
    • Chiave InChI: DKVZWAZZZIUTSY-FHRUFCADSA-N
    • Sorrisi: N1(C)C2=C(C=CC(OC)=C2OC)C2O[C@@]3(C)C[C@@]([H])(C=2C1=O)[C@@]1([H])C(C)(C)OC2N(C)C4=C(C=CC(OC)=C4OC)C(=O)C=2[C@]1([H])C3

Proprietà calcolate

  • Massa esatta: 272.08309

Proprietà sperimentali

  • Densità: 1.36±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 725.0±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 1.19±0.60(Predicted)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd